molecular formula C9H7ClN2O B13870720 (3-Chloro-1,8-naphthyridin-4-yl)methanol

(3-Chloro-1,8-naphthyridin-4-yl)methanol

Cat. No.: B13870720
M. Wt: 194.62 g/mol
InChI Key: GPPIVAOMCRGLIE-UHFFFAOYSA-N
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Description

(3-Chloro-1,8-naphthyridin-4-yl)methanol is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-1,8-naphthyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dioxane .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

(3-Chloro-1,8-naphthyridin-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3-Chloro-1,8-naphthyridin-4-yl)methanol include other naphthyridine derivatives such as 2-amino-1,8-naphthyridine and 4-methoxy-1,8-naphthyridine . These compounds share a similar core structure but differ in their functional groups and properties.

Uniqueness: What sets this compound apart is its unique combination of a chloro group and a hydroxymethyl group on the naphthyridine ring.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(3-chloro-1,8-naphthyridin-4-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-9-6(7(8)5-13)2-1-3-11-9/h1-4,13H,5H2

InChI Key

GPPIVAOMCRGLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)Cl)CO

Origin of Product

United States

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